molecular formula C22H20N4O6S B2644491 Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate CAS No. 477539-10-9

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate

Cat. No.: B2644491
CAS No.: 477539-10-9
M. Wt: 468.48
InChI Key: NQHBTWLGASCBEY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a morpholine group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine and nitrobenzamide groups via nucleophilic substitution and amide coupling reactions, respectively. The final step often involves esterification to introduce the methyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also affect biochemical pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone.

    Nitrobenzamide Derivatives: Compounds with similar nitrobenzamide moieties, such as N-(4-nitrobenzamido)thiazole derivatives.

Uniqueness

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, nitrobenzamide moiety, and thiazole ring in a single molecule allows for versatile interactions and applications that are not typically observed in simpler compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-31-21(28)15-4-2-14(3-5-15)17-13-33-22(23-17)24-20(27)16-6-7-18(19(12-16)26(29)30)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHBTWLGASCBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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